4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide, also known as 4-ETFP, is an organic compound belonging to the piperidine carboxamide class of compounds. It is an important research chemical due to its potential applications in various scientific fields. 4-ETFP has been studied for its biological and chemical properties, as well as its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been studied for its potential applications in various scientific fields. It has been investigated for its ability to inhibit the enzyme monoamine oxidase (MAO) type A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been studied for its potential use in the treatment of depression and anxiety. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer’s disease and Parkinson’s disease.
Wirkmechanismus
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a reversible inhibitor of MAO type A. It binds to the active site of the enzyme and prevents the oxidation of monoamine neurotransmitters. This inhibition of MAO type A activity leads to an increase in the levels of serotonin and dopamine in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of MAO type A, which leads to an increase in the levels of serotonin and dopamine in the brain. It has also been shown to increase the levels of norepinephrine, which is thought to be responsible for its antidepressant and anxiolytic effects. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. Additionally, it can be used in a variety of biological systems, making it useful for a variety of research applications. However, there are some limitations to its use in laboratory experiments. It is not water soluble, which can limit its use in certain biological systems. Additionally, it is not approved for human use and has not been tested for long-term safety or efficacy.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide. It could potentially be used in the treatment of depression and anxiety, as well as other psychiatric disorders. Additionally, it could be investigated for its potential use in the treatment of Alzheimer’s disease and Parkinson’s disease. Additionally, it could be studied for its potential use in the treatment of inflammation and oxidative stress. Finally, it could be studied for its potential use in the treatment of other diseases, such as cancer and cardiovascular disease.
Synthesemethoden
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide can be synthesized by a two-step process. The first step involves the synthesis of 4-ethyl-1,3,4-thiadiazol-2-yl piperidine-1-carboxylic acid (ETPCA) from 4-fluorophenyl piperidine-1-carboxylic acid (FPPCA) and ethyl chloroformate. The second step involves the reaction of ETPCA with 5-ethyl-1,3,4-thiadiazol-2-amine (ETDA) to form this compound.
Eigenschaften
IUPAC Name |
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4OS/c1-2-14-19-20-15(23-14)11-7-9-21(10-8-11)16(22)18-13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZCNNZCQWKPJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.